molecular formula C8H16O B155962 1-Ethylcyclohexanol CAS No. 1940-18-7

1-Ethylcyclohexanol

Cat. No.: B155962
CAS No.: 1940-18-7
M. Wt: 128.21 g/mol
InChI Key: BUCJHJXFXUZJHL-UHFFFAOYSA-N
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Description

1-Ethylcyclohexanol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancing Skin Permeation

1-Ethylcyclohexanol derivatives, specifically 1-O-ethyl-3-butylcyclohexanol (OEBC), have been shown to significantly enhance the in vitro skin permeation of various drugs. This effect was observed across different physicochemical properties of the model drugs used in the study. The research suggests that OEBC may alter the permeability of the skin, potentially offering new pathways for topical drug delivery systems (Li et al., 2003).

Applications in Plant Growth Regulation

1-Methylcyclopropene (1-MCP), a derivative of cyclohexanol, has been extensively studied for its role as a plant growth regulator. This compound effectively inhibits ethylene action, which is crucial in regulating the ripening and senescence of fruits and vegetables. Studies have shown that 1-MCP can prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops, making it a valuable tool in agricultural and biological research (Blankenship & Dole, 2003).

Neurochemical Profile for Antidepressant Activity

A study conducted on a novel bicyclic compound, Wy-45,030, which is an ethyl cyclohexanol derivative, revealed a neurochemical profile predictive of antidepressant activity. The compound demonstrated inhibition of rat brain imipramine receptor binding and monoamine uptake, without the side effects common to tricyclic therapy. This indicates potential therapeutic applications in treating depression (Muth et al., 1986).

Effect on Fruit Ripening and Quality

1-Methylcyclopropene's (1-MCP) role in delaying ripening and maintaining quality in climacteric fruits has been studied extensively. Meta-analysis of various studies has shown that 1-MCP treatment reduces multiple indicators of ripening in fruits, thus preserving their quality and extending storage life. The compound’s effects vary depending on species, concentration, storage temperature, and time, highlighting its potential in improving the commercial value of fruits (Zhang et al., 2020).

Alleviating Drought Effects in Cotton Plants

Research on 1-methylcyclopropene (1-MCP) demonstrated its effectiveness in alleviating the detrimental effects of drought on cotton plants. The study found that water-stressed plants treated with 1-MCP exhibited higher stomatal resistance and better maintenance of membrane integrity, indicating potential applications in agriculture to improve crop resilience under stress conditions (Kawakami et al., 2010).

Safety and Hazards

1-Ethylcyclohexanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . In case of contact, it is advised to wash off immediately with plenty of water .

Properties

IUPAC Name

1-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCJHJXFXUZJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173018
Record name 1-Ethylcyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-18-7
Record name 1-Ethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-18-7
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Record name 1-Ethylcyclohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25550
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Record name 1-Ethylcyclohexanol
Source EPA DSSTox
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Record name 1-Ethyl-cyclohexanol
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Record name 1-ETHYLCYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-ethylcyclohexanol in scientific research?

A: this compound serves as a valuable intermediate in organic synthesis. For instance, it can be utilized in the synthesis of cyclohexylideneacetaldehyde and its methyl-substituted derivatives. These aldehydes are achieved through a multi-step synthesis involving phosphorus tribromide, pyridinium salts, and p-nitrosodimethylaniline. []

Q2: How does the structure of this compound relate to its potential use in medical adhesive compositions?

A: this compound functions as a retardant in medical-grade silicone adhesive compositions. [, ] While the exact mechanism is not elaborated upon in the provided abstracts, it likely influences the curing kinetics of the silicone polymers, contributing to desirable handling and performance characteristics of the adhesive.

Q3: Are there any studies on the oxidation of this compound?

A: Yes, research exists on the oxidation of this compound using cerium ammonium nitrate (CAN). [] While the abstract doesn't provide specifics, this type of oxidation often targets the alcohol functional group, potentially yielding ketones or further oxidized products.

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